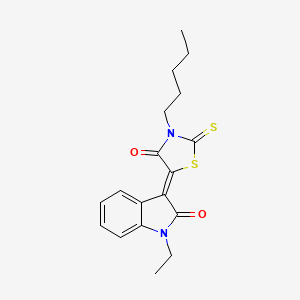

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one

Description

The indolinone core (a 2-oxoindoline derivative) is substituted with a 1-ethyl group, while the thiazolidinone ring incorporates a pentyl chain at position 3 and a thioxo group at position 2. Such structural features are hypothesized to enhance interactions with hydrophobic protein pockets, as seen in related anticancer agents . The compound’s synthesis likely involves condensation of substituted isatin derivatives with thiazolidinone precursors under acidic conditions, a method analogous to those reported for structurally similar hybrids .

Properties

CAS No. |

611185-73-0 |

|---|---|

Molecular Formula |

C18H20N2O2S2 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H20N2O2S2/c1-3-5-8-11-20-17(22)15(24-18(20)23)14-12-9-6-7-10-13(12)19(4-2)16(14)21/h6-7,9-10H,3-5,8,11H2,1-2H3/b15-14- |

InChI Key |

PWQRCEYVUUPJKU-PFONDFGASA-N |

Isomeric SMILES |

CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S |

Canonical SMILES |

CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where isatin (1-ethyl-2-oxoindoline) reacts with a thiazolidinone derivative in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit histone acetyltransferases, affecting gene expression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and their implications:

Key Findings:

The pentyl group in the target compound may improve pharmacokinetics compared to shorter alkyl chains . Aromatic Substituents (e.g., phenyl): Introduce π-π stacking interactions but may reduce metabolic stability . Electron-Withdrawing Groups (e.g., bromine, morpholinosulfonyl): Bromine (in ) increases molecular weight and reactivity, while sulfonyl groups (in ) enhance hydrogen-bonding capacity.

Biological Activity: Compounds with thioxothiazolidinone cores, such as the target, show structural similarities to oxadiazole derivatives known to bind Bcl-2 hydrophobic pockets (e.g., 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine) . The 5-chloro derivative () demonstrated improved solubility due to its hydroxyphenyl group, which could translate to better bioavailability.

Synthetic Pathways: Most analogs are synthesized via condensation of substituted isatins with thiazolidinone derivatives under acidic reflux conditions, as seen in . Modifications in starting materials (e.g., brominated isatins in ) allow diversification of the indolinone scaffold.

Crystallography and Validation :

- Structural characterization of similar compounds relies on tools like SHELX and ORTEP , ensuring accurate determination of substituent geometry. Proper validation (e.g., via ) is critical for confirming stereochemical assignments.

Biological Activity

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features, including an indole-like moiety and a thiazolidinone ring. This compound has garnered attention in pharmacological research due to its diverse biological activities, which suggest potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is . The presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms contributes to its biological activity. The compound's structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Antioxidant Properties : It demonstrates significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, positioning it as a candidate for anticancer drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Antimicrobial | Effective against various bacteria | Infection treatment |

| Antioxidant | Reduces oxidative stress | Preventive health |

| Cytotoxic | Induces cell death in cancer cells | Cancer therapy |

The biological activities of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one are attributed to its ability to interact with specific biological pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial growth and proliferation.

- Scavenging Free Radicals : Its antioxidant properties stem from the ability to neutralize free radicals, thereby protecting cells from damage.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

- Cytotoxicity Assay : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, suggesting a selective action against tumor cells.

- Antioxidant Evaluation : The compound was tested using DPPH and ABTS assays, showing strong scavenging activity comparable to established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.